1-(Azetidin-3-yl)-2-methylprop-2-en-1-one
CAS No.:
Cat. No.: VC17669767
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11NO |
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Molecular Weight | 125.17 g/mol |
IUPAC Name | 1-(azetidin-3-yl)-2-methylprop-2-en-1-one |
Standard InChI | InChI=1S/C7H11NO/c1-5(2)7(9)6-3-8-4-6/h6,8H,1,3-4H2,2H3 |
Standard InChI Key | XBFIJVCOSVKWRK-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)C(=O)C1CNC1 |
Introduction
Chemical Structure and Nomenclature
1-(Azetidin-3-yl)-2-methylprop-2-en-1-one (CAS: 1593933-59-5) consists of a four-membered azetidine ring substituted at the 3-position with a 2-methylprop-2-en-1-one group. The azetidine ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, adopts a puckered conformation to alleviate ring strain, while the α,β-unsaturated ketone introduces electrophilic reactivity . The IUPAC name systematically describes the connectivity: the ketone group is attached to the azetidine’s third carbon, and the propenyl chain is substituted with a methyl group at the β-position.
Key structural features include:
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Azetidine ring: Contributes to conformational rigidity and potential hydrogen-bonding interactions via the secondary amine.
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α,β-unsaturated ketone: Enables Michael addition reactions and cycloadditions due to electron-deficient double bonds.
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Methyl substitution: Enhances steric bulk, influencing reactivity and solubility .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one can be approached via two primary strategies:
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Functionalization of preformed azetidine: Introducing the ketone group through acylation or oxidation.
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Ring-closing reactions: Constructing the azetidine ring from a linear precursor bearing the ketone moiety.
Reported Synthetic Methods
While no direct synthesis of this compound is documented in the provided sources, analogous azetidine syntheses offer insights. For example, Wang and Duncton demonstrated the displacement of a mesylate group on 1-benzhydrylazetidin-3-yl methanesulfonate with amines to yield azetidine-3-amines . Adapting this method, the ketone group could be introduced via a Friedel-Crafts acylation or nucleophilic substitution with an acylating agent.
Alternatively, Rasmussen et al. described the synthesis of epoxy derivatives like 2-methyl-2-(2-methylprop-1-enyl)oxirane, which undergo ring-opening reactions to form heterocycles . A similar strategy could involve epoxide intermediates that rearrange or react with amines to form the azetidine core.
Proposed Synthetic Route
A plausible pathway involves:
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Preparation of azetidin-3-ol: From 3-hydroxypyrrolidine via selective oxidation and protection.
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Acylation: Reacting azetidin-3-ol with methacryloyl chloride in the presence of a base to form the ketone.
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Deprotection: Removing any protective groups under mild acidic conditions .
This route mirrors methodologies used for analogous azetidine derivatives, where acylation is performed under anhydrous conditions to prevent hydrolysis .
Physicochemical Properties
Physical Characteristics
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Molecular formula:
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Molecular weight: 125.17 g/mol
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Appearance: Likely a colorless to pale yellow liquid or low-melting solid (inferred from similar azetidine derivatives) .
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., acetonitrile, DMF) due to the azetidine’s amine and ketone functionalities .
Spectroscopic Data
While experimental data are scarce, predicted properties include:
Reactivity and Chemical Behavior
Electrophilic Reactivity
The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack, enabling:
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Michael additions: Reaction with amines or thiols to form β-substituted derivatives.
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Cycloadditions: Participation in Diels-Alder reactions with dienes to form six-membered rings .
Azetidine Ring Transformations
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Ring-opening: Under acidic conditions, the azetidine’s NH group may protonate, leading to ring cleavage.
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Functionalization: The secondary amine can undergo alkylation or acylation to modify solubility and bioactivity .
Applications in Medicinal Chemistry
Azetidine derivatives are prized in drug discovery for their:
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